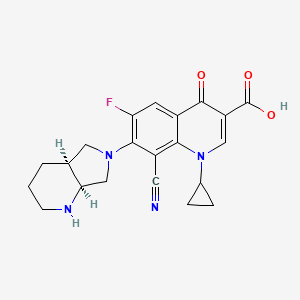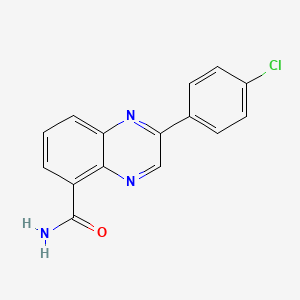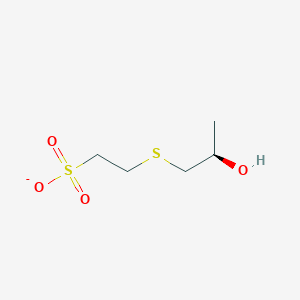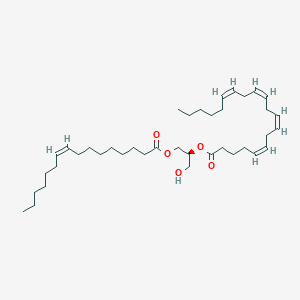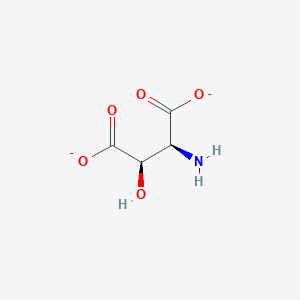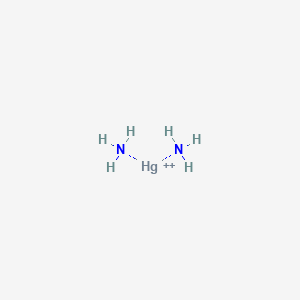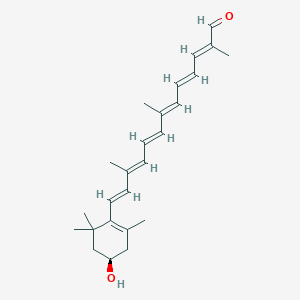
(3R)-3-hydroxy-12'-apo-beta-carotenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxy-12'-apo-beta-carotenal is an apo carotenoid C25 terpenoid compound consisting of 12'-apo-beta-carotene having an aldehyde group in the 12'-position and an (R)-hydroxy substituent at the 3-position. It has a role as a plant metabolite. It is an enal and an apo carotenoid C25 terpenoid.
Scientific Research Applications
Formation of Retinal in Cyanobacteria : A study by Scherzinger et al. (2006) explored the formation of retinal from apo-carotenoids in cyanobacteria. It highlighted that NosACO, an enzyme in Nostoc sp. PCC7120, converts beta-apo-carotenals to retinal, including (3R)-3-hydroxy-beta-apo-carotenals (Scherzinger et al., 2006).
Retinal Biosynthesis in Eubacteria : Another study by Ruch et al. (2004) identified a novel carotenoid oxygenase in Synechocystis sp. PCC 6803. This enzyme also converts β-apo-carotenals, including (3R)-3-OH-β-apo-carotenals, into retinal (Ruch et al., 2004).
Quantum Dot Nanoparticles for Visualization : A study by Vo Anh Tu et al. (2014) synthesized and characterized hydroxy-apo-10'-carotenal/quantum dot conjugates. This research is aimed at visualizing β-ionone, a carotenoid-derived volatile compound, indicating potential applications in in vivo visualization of certain compounds (Vo Anh Tu et al., 2014).
Modulation of Nuclear Receptor Signaling : Harrison et al. (2012) explored the formation, occurrence, and function of β-apocarotenoids, focusing on how these compounds might modulate nuclear receptor signaling. This study provides insight into the biological activity of (3R)-3-hydroxy-12'-apo-beta-carotenal (Harrison et al., 2012).
Oxidative Degradation of Carotenoids : Research by Handelman et al. (1991) characterized the products formed during the autoxidation of β-carotene, which includes β-apocarotenals like (3R)-3-hydroxy-12'-apo-beta-carotenal. This study is significant for understanding the nature of the antioxidant reaction of carotenoids (Handelman et al., 1991).
Antioxidant Activities of Carotenoids : A study by Shi et al. (2021) on para-phenolic carotenes demonstrated the superior antioxidant activities of apo-12'-carotenals, suggesting the potential application of (3R)-3-hydroxy-12'-apo-beta-carotenal in this area (Shi et al., 2021).
Carotenoid Cation Radicals Study : Grant et al. (1988) conducted an electrochemical, optical, and EPR study on carotenoid cation radicals, including β-apo-8'-carotenal. This research is relevant to the electrochemical behavior of similar compounds like (3R)-3-hydroxy-12'-apo-beta-carotenal (Grant et al., 1988).
Carotenoid Metabolism in Thermosynechococcus elongatus : Iwai et al. (2008) identified carotenoids, including β-carotene and its hydroxyl derivatives, in Thermosynechococcus elongatus strain BP-1. The study provides insight into the metabolism and function of various carotenoids, relevant to understanding the role of compounds like (3R)-3-hydroxy-12'-apo-beta-carotenal in similar organisms (Iwai et al., 2008).
properties
Product Name |
(3R)-3-hydroxy-12'-apo-beta-carotenal |
|---|---|
Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E)-13-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,7,11-trimethyltrideca-2,4,6,8,10,12-hexaenal |
InChI |
InChI=1S/C25H34O2/c1-19(10-7-8-11-21(3)18-26)12-9-13-20(2)14-15-24-22(4)16-23(27)17-25(24,5)6/h7-15,18,23,27H,16-17H2,1-6H3/b8-7+,12-9+,15-14+,19-10+,20-13+,21-11+/t23-/m1/s1 |
InChI Key |
PAUIQDPAEDELMC-HEZGKBSMSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243436.png)
![methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
![3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1243440.png)
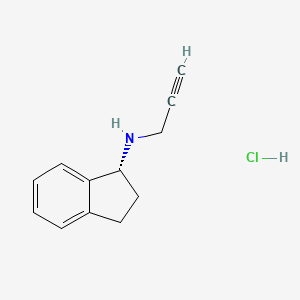
![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)
